molecular formula C7H3Cl2F2NO2 B1447870 2,5-Dichloro-4-nitrobenzodifluoride CAS No. 1806356-64-8

2,5-Dichloro-4-nitrobenzodifluoride

Cat. No. B1447870
CAS RN: 1806356-64-8
M. Wt: 242 g/mol
InChI Key: ZDERIAQCUWITQO-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-nitrobenzodifluoride, also known as DCNB, is a fluorinated nitroaromatic compound used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in water and other organic solvents. DCNB has a high level of reactivity due to its electron-withdrawing nitro group and halogen substituents. It is used in the synthesis of a variety of organic compounds, as well as in the study of biochemical and physiological processes.

Scientific Research Applications

X-ray Powder Diffraction and Molecular Structure Analysis

Studies involving compounds like 2,4-dichloro-5-nitrobenzoic acid have utilized X-ray powder diffraction to investigate their crystal structures, providing valuable information on their molecular arrangements and physical properties A. P. Quevedo, H. D. Armas, L. Marill, 1998.

Chemical Reactivity and Synthesis

Research on compounds such as 4,6-Dichloro-5-Nitrobenzofuroxan demonstrates the exploration of their reactivity with nucleophiles, supported by DFT calculations to understand the mechanisms involved in nucleophilic substitution reactions. Such studies are essential for developing synthetic methodologies and understanding the reactivity of chloro-nitrobenzene derivatives E. Chugunova et al., 2021.

Materials Science and Polymer Chemistry

In materials science, the investigation into polymers, such as those derived from 2,5-dichloro-4′-phenoxybenzophenone, highlights the application of similar compounds in creating new materials with specific properties like high molecular weight, mechanical strength, and proton conductivity, which are significant for fuel cell applications I. Tonozuka et al., 2011.

Heterocyclic Chemistry and Drug Discovery

In the field of drug discovery, the transformation of compounds like 4-Chloro-2-fluoro-5-nitrobenzoic acid into various heterocyclic scaffolds for potential therapeutic applications is a notable research area. This process involves solid-phase synthesis techniques to create libraries of compounds for screening Soňa Křupková et al., 2013.

Continuous-Flow Chemistry and Process Safety

The synthesis of fluorinated compounds, such as 5-fluoro-2-nitrobenzotrifluoride, in a continuous-flow millireactor system represents the application of advanced manufacturing processes. This approach enhances safety, efficiency, and environmental sustainability in chemical production Peng Chen et al., 2020.

properties

IUPAC Name

1,4-dichloro-2-(difluoromethyl)-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F2NO2/c8-4-2-6(12(13)14)5(9)1-3(4)7(10)11/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDERIAQCUWITQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)[N+](=O)[O-])Cl)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401232537
Record name Benzene, 1,4-dichloro-2-(difluoromethyl)-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401232537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dichloro-2-(difluoromethyl)-5-nitrobenzene

CAS RN

1806356-64-8
Record name Benzene, 1,4-dichloro-2-(difluoromethyl)-5-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1806356-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,4-dichloro-2-(difluoromethyl)-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401232537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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